2,3-dihydro-4H-1,4-benzoxazin-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydro-4H-1,4-benzoxazin-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone is a complex organic compound characterized by its unique structure, which includes a benzoxazine ring fused with an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-4H-1,4-benzoxazin-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-4H-1,4-benzoxazin-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2,3-dihydro-4H-1,4-benzoxazin-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.
Mechanism of Action
The mechanism of action of 2,3-dihydro-4H-1,4-benzoxazin-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the suppression of microbial activity .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-4H-1,4-benzoxazin-4-yl(5-phenyl-pyridin-3-yl)methanone: Similar in structure but with a pyridine ring instead of an oxazole ring.
2,3-dihydro-4H-1,4-benzoxazin-4-yl(5-phenyl-thiazol-3-yl)methanone: Contains a thiazole ring, offering different chemical properties.
Uniqueness
The uniqueness of 2,3-dihydro-4H-1,4-benzoxazin-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone lies in its specific ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H14N2O3 |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl-(5-phenyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C18H14N2O3/c21-18(20-10-11-22-16-9-5-4-8-15(16)20)14-12-17(23-19-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
InChI Key |
XWIVBZUBZFJEDW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.